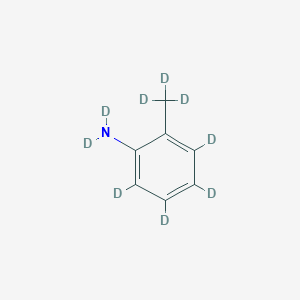

2-Toluidine-d7

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Toluidine and its derivatives typically involves multi-step chemical reactions starting from basic aromatic compounds like toluene. For example, the synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines from toluene derivatives demonstrates the complexity and creativity involved in creating functionalized aromatic compounds, including those related to 2-Toluidine derivatives (Fayol & Zhu, 2004).

Molecular Structure Analysis

The molecular structure of 2-Toluidine-d7 can be explored through X-ray diffraction and spectroscopic methods, providing insights into the arrangement of atoms and the impact of deuterium substitution. Crystallographic studies on similar compounds reveal the intricate details of molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

2-Toluidine-d7 participates in various chemical reactions, leveraging its aromatic structure and the presence of the amino group. Its reactivity is influenced by the methyl group and the deuterated amines, which can undergo electrophilic substitution, nitration, and other typical aromatic reactions. The synthesis and characterization of derivatives highlight the compound's versatility in organic synthesis (Kaur, Saini, & Amandeep Kaur, 2021).

Applications De Recherche Scientifique

-

Biological Monitoring of o-Toluidine in Urine

- Application Summary : This research aimed to establish an enzymatic deconjugation method to separately quantify urinary o-Toluidine (OT), its six metabolites, and other chemicals present in an OT-processing plant .

- Methods of Application : The method involved obtaining 36 urine samples from workers in an OT-processing plant. These samples were pretreated by an enzymatic deconjugation method employing β-glucuronidase/arylsulfatase for 3 hours at 37°C and measured by liquid chromatograph-mass spectrometry (LC-MS) .

- Results : The 14 chemicals were separated by LC-MS condition set by the researchers and 13 chemicals other than 2-chloroaniline showed satisfiable linearity and limits of determination .

-

Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles

- Application Summary : This study aimed to oxidize p-Toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .

- Methods of Application : The oxidation of p-Toluidine was carried out using hydrogen peroxide and magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite .

- Results : The products detected are 4,4′-dimethylazobenzene as a major product and 4,4′-dimethylazoxybenzene as a minor product .

-

Determination of Aromatic Amines in Mainstream Cigarette Smoke

- Application Summary : This method is applicable for determination of seven aromatic amines (including o-Toluidine) in mainstream cigarette smoke .

- Methods of Application : The method involves the use of Gas Chromatography/Mass Spectrometry .

- Results : The method allows for the accurate determination of seven aromatic amines in mainstream cigarette smoke .

-

Spectroscopic Studies on the Biomolecular Recognition of Toluidine Blue

- Application Summary : This research used Toluidine Blue (TB) as a model dye for the diagnosis of oral cancer. The interaction of various biological macromolecules (protein and DNA) with the dye at different pH was studied .

- Methods of Application : The study involved the use of spectroscopic techniques to explore the interaction of TB with DNA .

- Results : The study confirmed that TB significantly interacts with DNA at physiological pH value (7.4), which strengthens the understanding of the Toluidine Blue staining of cancer cells .

-

Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles

- Application Summary : This study aimed to improve the efficiency and environmental acceptability of industrial processes by using supported nanomaterials .

- Methods of Application : The oxidation of p-Toluidine was carried out using hydrogen peroxide and magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite .

- Results : The products detected are 4,4′-dimethylazobenzene as a major product and 4,4′-dimethylazoxybenzene as a minor product .

- o-Toluidine in Electrochemistry

- Application Summary : o-Toluidine is frequently encountered in electrochemical research as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems. It is also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites .

- Methods of Application : The study involves the use of electrochemical techniques to explore the interaction of o-Toluidine with various substances .

- Results : The study provides insights into the use of o-Toluidine in various electrochemical applications, including its use as a corrosion inhibitor and in the formation of conducting polymers .

Safety And Hazards

2-Toluidine-d7 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended for research use only . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, and moving to fresh air in case of inhalation .

Orientations Futures

Propriétés

IUPAC Name |

N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-LLZDZVHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Toluidine-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.